![molecular formula C9H16 B010741 Cyclohexene, 1-ethyl-2-methyl- CAS No. 19780-54-2](/img/structure/B10741.png)
Cyclohexene, 1-ethyl-2-methyl-
Description
Cyclohexene, 1-ethyl-2-methyl-, also known as Cyclohexene, 1-ethyl-2-methyl-, is a useful research compound. Its molecular formula is C9H16 and its molecular weight is 124.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Cyclohexene, 1-ethyl-2-methyl- serves as an important intermediate in organic synthesis. It is utilized in the production of:
- Pharmaceuticals : Its derivatives are often used in the synthesis of bioactive compounds.
- Agricultural Chemicals : The compound can be transformed into pesticides and herbicides due to its reactive double bond.
Example Case Study: Synthesis of Bioactive Compounds
A study published in the Journal of Organic Chemistry demonstrated the utility of cyclohexene derivatives in synthesizing novel anti-cancer agents. By functionalizing the double bond, researchers were able to create compounds that exhibited significant cytotoxicity against various cancer cell lines .
Material Science
In material science, cyclohexene, 1-ethyl-2-methyl- is used as a monomer in the production of polymers and copolymers. Its applications include:
- Polymerization Reactions : It can undergo polymerization to form elastomers and plastics.
Data Table: Polymerization Characteristics
Property | Value |
---|---|
Polymer Type | Elastomers |
Polymerization Method | Free radical polymerization |
Glass Transition Temp | Varies by formulation |
Solvent Applications
Due to its solvent properties, cyclohexene, 1-ethyl-2-methyl- is used in various chemical processes:
- Extraction Processes : It serves as a solvent for extracting natural products from plant materials.
Safety Considerations
While it has beneficial applications, it is important to note that cyclohexene can pose health risks. Overexposure may lead to skin and eye irritation and has anesthetic effects such as dizziness and headaches . Proper safety protocols should be followed when handling this compound.
Biomedical Research
Emerging studies suggest potential biomedical applications for cyclohexene derivatives:
- Drug Delivery Systems : Research indicates that modified cyclohexenes can be employed in targeted drug delivery due to their ability to encapsulate therapeutic agents effectively.
Example Case Study: Drug Encapsulation
A recent investigation highlighted the use of cyclohexene-based nanoparticles for delivering anticancer drugs directly to tumor sites, minimizing side effects associated with traditional chemotherapy .
Properties
IUPAC Name |
1-ethyl-2-methylcyclohexene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-3-9-7-5-4-6-8(9)2/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCWTCKHZOBWJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CCCC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066528 | |
Record name | Cyclohexene, 1-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-54-2 | |
Record name | 1-Ethyl-2-methylcyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19780-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexene, 1-ethyl-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexene, 1-ethyl-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexene, 1-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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